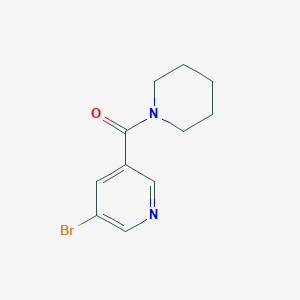

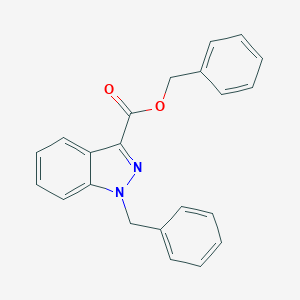

![molecular formula C12H18N2O2S B181448 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline CAS No. 109099-69-6](/img/structure/B181448.png)

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline, also known as 4-MPSA, is a commonly used chemical compound in scientific research. It is a widely used reagent and catalyst in organic synthesis, and its applications are growing in the areas of medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Metabolism and Drug-Induced Enzyme Activity

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline derivatives have been investigated for their role in metabolic processes and enzyme induction within the liver. For instance, sulfur-containing metabolites of chlorinated benzenes, similar in structure to 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline, were found to increase the activity of liver enzymes such as aniline hydroxylase and aminopyrine N-demethylase, indicating a potential impact on drug metabolism (Kimura et al., 1983). Additionally, studies on 4-(methylsulfonyl)aniline derivatives have shown promise as new anti-inflammatory agents, suggesting potential pharmaceutical applications beyond their metabolic implications (Mahdi et al., 2012).

Interaction with Biological Systems

Research has also explored how compounds related to 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline interact with biological systems, particularly in the context of drug-induced enzyme activity. For example, the induction of hepatic microsomal drug-metabolizing enzymes by specific metabolites, which share functional groups with 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline, has been documented, highlighting the complex interplay between synthetic compounds and biological pathways (Kato et al., 1986).

Pharmacological Implications

The pharmacological implications of 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline and its derivatives have been a subject of investigation as well. Studies on similar compounds have aimed to understand their potential anti-inflammatory effects, providing insights into how modifications of the chemical structure could influence therapeutic efficacy and selectivity towards specific enzymes (Mahdi et al., 2012).

Toxicological Studies

In addition to therapeutic potentials, the toxicological profiles of compounds structurally related to 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline have been examined. For instance, the study of the absorption, metabolism, and excretion of certain aniline derivatives in animal models has contributed to a better understanding of their safety and potential risks associated with exposure (Rankin et al., 1986).

Eigenschaften

IUPAC Name |

4-(2-methylpiperidin-1-yl)sulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10-4-2-3-9-14(10)17(15,16)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXPHUHJDQRZRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389396 |

Source

|

| Record name | 4-[(2-methylpiperidin-1-yl)sulfonyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline | |

CAS RN |

109099-69-6 |

Source

|

| Record name | 4-[(2-methylpiperidin-1-yl)sulfonyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methylacenaphtho[1,2-b]quinoxaline](/img/structure/B181389.png)